Product packaging for O-(4-Fluoro-2-methylbenzyl)hydroxylamine(Cat. No.:CAS No. 1388061-86-6)

O-(4-Fluoro-2-methylbenzyl)hydroxylamine

Cat. No.: B3101236
CAS No.: 1388061-86-6
M. Wt: 155.17 g/mol
InChI Key: KZSWLKDZZPBNJI-UHFFFAOYSA-N
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Description

O-(4-Fluoro-2-methylbenzyl)hydroxylamine (CAS 1388061-86-6) is a chemical compound with the molecular formula C8H10FNO and a molecular weight of 155.17 g/mol . This compound is a derivative of hydroxylamine where the O-substituent is a 4-fluoro-2-methylbenzyl group. It is part of a class of N-substituted hydroxylamines that have been identified in scientific research for their potential as novel antibacterial agents . These compounds are investigated for their ability to act as radical scavengers, specifically targeting and inhibiting the bacterial ribonucleotide reductase (RNR) enzyme . The RNR enzyme is essential for DNA synthesis and repair in bacteria, making it a valuable target for antimicrobial strategies, especially against drug-resistant pathogens and bacterial biofilms . The structural features of this compound, including the aromatic ring and specific fluoro and methyl substituents, are explored for their role in stabilizing the molecule's radical-scavenging activity and enhancing its selectivity for bacterial over eukaryotic cells . As a research chemical, this compound is useful for studying new mechanisms of action against multidrug-resistant bacteria and for the development of new anti-biofilm therapies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper storage conditions, such as cold-chain transportation, are recommended .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10FNO B3101236 O-(4-Fluoro-2-methylbenzyl)hydroxylamine CAS No. 1388061-86-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-[(4-fluoro-2-methylphenyl)methyl]hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-6-4-8(9)3-2-7(6)5-11-10/h2-4H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSWLKDZZPBNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies for O 4 Fluoro 2 Methylbenzyl Hydroxylamine and Analogues

Reductive Amination Strategies for Benzylhydroxylamine Derivatives

Reductive amination is a powerful method for forming C-N bonds. In the context of synthesizing benzylhydroxylamine derivatives, this strategy typically involves a two-step sequence: the initial condensation of a benzaldehyde (B42025) derivative with a hydroxylamine (B1172632) source to form an oxime, followed by the selective reduction of the C=N double bond.

The synthesis begins with an appropriate aldehyde precursor, which for the target compound is 4-fluoro-2-methylbenzaldehyde. This aldehyde undergoes a condensation reaction with a hydroxylamine. wikipedia.org While hydroxylamine hydrochloride can be used directly, O-(Trimethylsilyl)hydroxylamine is often employed to facilitate the reaction under milder conditions. The silyl (B83357) group acts as a proton scavenger and promotes the formation of the oxime ether intermediate.

The general mechanism involves the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon of the aldehyde. This is followed by dehydration to yield the corresponding O-benzyl oxime. wikipedia.orgstackexchange.com The reaction is typically carried out in a suitable organic solvent and can be catalyzed by mild acids.

Table 1: Examples of Aldehyde Condensation with Hydroxylamine Derivatives

Aldehyde PrecursorHydroxylamine SourceProduct TypeReference
BenzaldehydeHydroxylamineAldoxime wikipedia.org
4-Fluoro-2-methylbenzaldehydeHydroxylamine HydrochlorideAldoxime researchgate.net
Various Aromatic AldehydesO-(Trimethylsilyl)hydroxylamineO-Silyl Oxime EtherN/A
Thiophene-2-carboxaldehydeHydroxylamine SaltAldoxime google.com

Once the oxime is formed, the subsequent step is the reduction of the C=N bond to yield the desired hydroxylamine. Various reducing agents can accomplish this, but borane (B79455) complexes are particularly effective. uc.pt The borane-trimethylamine complex (Me3N·BH3) is a stable, cost-effective, and versatile reagent for the reduction of carbon-nitrogen double bonds, including oximes. mdpi.comnih.gov

The reduction mechanism involves the transfer of a hydride from the borane complex to the electrophilic carbon of the oxime. The use of a triethylamine (B128534) or other amine base can modulate the reactivity of the borane reagent. Borane-tetrahydrofuran complex (BH3•THF) is another commonly used reagent for this transformation. uc.pt These reductions are generally high-yielding and can be performed under mild conditions, preserving sensitive functional groups on the aromatic ring. uc.pt

The efficiency of reductive amination is highly dependent on the reaction conditions. The choice of solvent can significantly influence reaction rates and yields. Studies have focused on developing guides for solvent selection to replace less desirable chlorinated solvents with more environmentally benign alternatives. rsc.org Solvent polarity can affect the stability of the borane complex and the solubility of the reactants. mdpi.com

Furthermore, the thermodynamics and microkinetics of the reaction are influenced by parameters such as pH and the presence of co-catalysts. rsc.org For instance, the presence of an acid can promote the formation of an iminium intermediate, driving the reaction forward. rsc.org Optimization may involve adjusting the temperature, reaction time, and stoichiometry of the reagents to maximize the yield of the desired O-benzylhydroxylamine product while minimizing side reactions. researchgate.net

Alternative Synthetic Routes to O-Alkylhydroxylamines

Beyond reductive amination, other robust methods exist for the synthesis of O-alkylhydroxylamines, offering alternative pathways that may be more suitable for certain substrates or for large-scale production.

The Mitsunobu reaction is a widely utilized and efficient method for synthesizing O-alkylhydroxylamines from primary or secondary alcohols. organic-chemistry.org This one-pot process involves the reaction of an alcohol, such as (4-fluoro-2-methylphenyl)methanol, with N-hydroxyphthalimide in the presence of a phosphine (B1218219) reagent (typically triphenylphosphine, PPh3) and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD). nih.govnih.govorganic-synthesis.com

The reaction proceeds with the activation of the alcohol by the PPh3/DEAD system, followed by nucleophilic attack by N-hydroxyphthalimide. organic-chemistry.org This forms an N-alkoxyphthalimide intermediate. The phthalimide (B116566) protecting group is then cleaved, commonly with hydrazine (B178648) monohydrate or methylamine, to release the free O-alkylhydroxylamine. nih.govchemicalbook.com This product is often isolated as its hydrochloride salt to improve stability and ease of handling. nih.govchemicalbook.com This method is valued for its mild conditions and broad substrate scope. researchgate.net

Table 2: Synthesis of O-Alkylhydroxylamines via Mitsunobu Reaction

Alcohol SubstrateReagentsDeprotection AgentProductYieldReference
3-Fluorobenzyl alcoholPPh3, DIAD, N-HydroxyphthalimideHydrazine monohydrateO-(3-Fluorobenzyl)hydroxylamine HCl81% chemicalbook.com
3-Methylbenzyl alcoholPPh3, DIAD, N-HydroxyphthalimideHydrazineO-((3-Methylphenyl)methyl)hydroxylamine HCl94% nih.gov
Various AlcoholsSupported N-HydroxyphthalimideMethylaminolysisVarious O-AlkylhydroxylaminesModerate to High nih.gov

Functional group interconversion (FGI) represents a strategic approach where one functional group is transformed into another. imperial.ac.uk For the synthesis of aryl-substituted hydroxylamines, a key FGI strategy is the partial reduction of a corresponding nitroaryl compound. google.com For the target molecule, this would involve the synthesis of 1-fluoro-2-methyl-4-(nitromethyl)benzene, followed by its selective reduction.

The catalytic hydrogenation of a nitro group can be controlled to stop at the hydroxylamine stage, preventing further reduction to the amine. google.com This is often achieved by using specific catalysts, such as platinum on carbon, in the presence of modifiers or under carefully controlled conditions (e.g., low temperature and specific pH). google.com This route provides a fundamentally different approach from building the C-O-N linkage directly and can be advantageous depending on the availability of the starting nitro compound.

Green Chemistry Approaches and Sustainable Synthesis Principles

The development of synthetic routes for O-(4-Fluoro-2-methylbenzyl)hydroxylamine and its analogues is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles focus on aspects such as waste reduction, the use of less hazardous substances, and energy efficiency. The application of these principles to the synthesis of O-benzylhydroxylamine derivatives involves innovative approaches to catalysis, solvent use, and reaction design.

A primary strategy in the green synthesis of these compounds is the optimization of the O-alkylation of hydroxylamine or its protected forms with a suitable benzylating agent, such as 4-fluoro-2-methylbenzyl halide. Traditional methods often involve stoichiometric amounts of strong bases and volatile organic solvents, which can generate significant waste. Green chemistry seeks to replace these with more sustainable alternatives.

Catalytic Approaches and Atom Economy

The use of catalytic methods is a cornerstone of green chemistry, as it can significantly reduce waste by avoiding the use of stoichiometric reagents. For the synthesis of O-benzylhydroxylamines, recyclable heterogeneous catalysts and phase-transfer catalysts offer promising avenues for improving the sustainability of the process. For instance, the use of recyclable nickel catalysts has been demonstrated for the efficient N-alkylation of benzyl (B1604629) alcohols, a related transformation that highlights the potential for similar catalytic systems in O-alkylation. nih.gov

The efficiency of a chemical reaction from a green chemistry perspective can be quantified using metrics such as Atom Economy (AE) and the Environmental Factor (E-factor). Atom economy measures the proportion of reactant atoms that are incorporated into the desired product, while the E-factor quantifies the amount of waste generated per unit of product. An ideal synthesis would have a high atom economy and a low E-factor.

Synthetic ApproachKey FeaturesTheoretical Atom Economy (%)Potential E-Factor Range
Traditional Stoichiometric BaseUse of stoichiometric amounts of strong bases (e.g., NaH, NaOEt) in organic solvents.LowerHigh (significant salt waste)
Phase-Transfer Catalysis (PTC)Use of a catalytic amount of a phase-transfer agent to facilitate the reaction between aqueous and organic phases.HigherModerate
Heterogeneous CatalysisUse of a solid, recyclable catalyst, potentially in a flow system.HigherLow

Alternative Solvents and Reaction Conditions

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer, more environmentally benign solvents such as water, supercritical fluids, or bio-based solvents. For the synthesis of O-benzylhydroxylamines, conducting the O-alkylation in aqueous media or under solvent-free conditions presents a significant green advantage.

Microwave-assisted synthesis is another technique that aligns with the principles of green chemistry by often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. acs.org The application of microwave irradiation to the synthesis of hydroxylamine derivatives has been shown to be an effective strategy for improving the efficiency of these reactions.

One-Pot Syntheses

Reaction ConditionGreen AdvantageApplicability to this compound Synthesis
Aqueous MediaReduces use of volatile organic compounds (VOCs), non-flammable, low toxicity.Feasible with appropriate phase-transfer catalyst.
Solvent-Free ConditionsEliminates solvent waste, can lead to higher reaction rates.Potentially applicable for solid-state reactions or with liquid reactants.
Microwave IrradiationReduced reaction times, potential for lower energy consumption, often higher yields.Highly applicable for accelerating the O-alkylation step.
One-Pot ProcedureReduces number of work-up and purification steps, minimizes solvent usage and waste.Demonstrated for analogous compounds and likely applicable.

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be designed to be more sustainable, safer, and more efficient. Future research in this area will likely focus on the development of novel catalytic systems and the use of renewable starting materials to further enhance the green credentials of these important chemical compounds.

Iii. Reactivity Profiles and Mechanistic Investigations of O 4 Fluoro 2 Methylbenzyl Hydroxylamine Systems

Radical Scavenging Mechanisms of N-Substituted Hydroxylamines

N-substituted hydroxylamines are recognized for their capacity to act as radical scavengers. This antioxidant activity is primarily attributed to the hydrogen atom transfer (HAT) from the O-H bond, which neutralizes reactive free radicals. The efficiency of this process is dictated by the stability of the resulting N-oxyl radical, which in turn is influenced by the molecule's structural and electronic characteristics.

The principal mechanism for the radical scavenging activity of hydroxylamines is hydrogen atom transfer (HAT). The feasibility of this pathway is thermodynamically described by the homolytic O-H bond dissociation enthalpy (BDE). A lower BDE value indicates a weaker O-H bond, facilitating easier hydrogen atom donation to a radical species and thus signifying greater antioxidant or radical scavenging potential.

The BDE is significantly influenced by the nature of the substituents on the hydroxylamine (B1172632). For the broader class of hydroxylamines, both resonance and inductive effects are important in determining the O-H BDE. rsc.org Studies have shown that BDEs tend to increase as the electron-withdrawing ability of the substituents increases. rsc.org This is because electron-withdrawing groups destabilize the N-oxyl radical, making the parent O-H bond stronger and less likely to break homolytically. Conversely, electron-donating groups can stabilize the resulting radical, lowering the BDE and enhancing scavenging activity. The relationship between substituent electronic properties and BDE, while complex, is a critical factor in predicting the reactivity of these compounds. rsc.org

To illustrate the impact of substituents on BDE, the following table shows calculated O-H BDE values for a series of substituted phenols, which serve as a well-studied analogue for demonstrating electronic effects on homolytic bond cleavage.

Substituent (X) in X-C₆H₄-OHPositionCalculated O-H BDE (kcal/mol)
-NH₂para77.9
-OHpara80.0
-OCH₃para82.4
-CH₃para85.2
-H-87.5
-Fpara87.0
-Clpara87.2
-CF₃para89.6
-CNpara90.9
-NO₂para91.7

Data adapted from a DFT study on substituted phenols, illustrating the general principle of substituent effects on BDE. mdpi.com Note the trend where strong electron-donating groups (-NH₂) lower the BDE, while strong electron-withdrawing groups (-NO₂) increase it.

The stability of the N-oxyl radical formed after hydrogen donation is paramount to the radical scavenging efficacy of hydroxylamines. A more stable radical product corresponds to a more favorable (lower) O-H BDE. Radical stability is governed by several factors, including steric hindrance and electronic effects.

Electronic Effects: Both electron-donating and electron-withdrawing groups can influence the stability of a radical. rsc.org Electron-donating groups can stabilize an adjacent radical center through hyperconjugation or by donating lone-pair electron density. masterorganicchemistry.com Counterintuitively, electron-withdrawing groups can also provide stability, potentially by influencing the frontier molecular orbitals of the radical. rsc.org

Resonance Effects: Resonance is a powerful stabilizing factor for free radicals. quora.com If the unpaired electron on the N-oxyl radical can be delocalized over a π-system, such as an adjacent aromatic ring, the stability of the radical increases significantly. quora.com This delocalization spreads the electron density over multiple atoms, reducing the energy of the radical and making it less reactive. quora.com In the case of O-(4-Fluoro-2-methylbenzyl)hydroxylamine, the benzyl (B1604629) group provides a pathway for resonance delocalization of the unpaired electron, which would contribute to the stability of the corresponding N-oxyl radical.

Role in Enzyme Inhibition Mechanisms

The chemical properties that make hydroxylamines effective radical scavengers also enable them to function as potent inhibitors of certain enzymes, particularly those that rely on radical chemistry or contain redox-active metal centers in their active sites.

Ribonucleotide Reductase (RNR) is an essential enzyme in all living organisms that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks for DNA synthesis and repair. plos.org The catalytic mechanism of class I RNRs involves a stable tyrosyl free radical, which is crucial for initiating the reduction process. plos.orgresearchgate.net

Hydroxylamines and other radical scavenging agents function as RNR inhibitors by quenching this essential tyrosyl radical. plos.org By donating a hydrogen atom, the hydroxylamine neutralizes the radical on the enzyme's small subunit (termed R2 or NrdB/F), thereby inactivating the enzyme and halting DNA precursor synthesis. plos.orgacademicjournals.org This mechanism makes radical scavengers like N-substituted hydroxylamines effective antibacterial agents, as they specifically target a critical pathway for bacterial replication. plos.org

The antibacterial efficacy of the related compound N-methyl-hydroxylamine (M-HA) against various bacterial strains highlights the potential of this class of compounds as RNR inhibitors.

Bacterial StrainCompoundMIC₅₀ (μg/mL)
M. bovis BCGN-methyl-hydroxylamine1.9
P. aeruginosaN-methyl-hydroxylamine25.3
S. aureusN-methyl-hydroxylamine28.5
E. coliN-methyl-hydroxylamine31.1
B. cenocepaciaN-methyl-hydroxylamine14.2
S. sanguinisN-methyl-hydroxylamine81.9

Data showing the antibacterial activity (Minimum Inhibitory Concentration required to inhibit 50% of growth) of N-methyl-hydroxylamine, a radical scavenger that targets RNR. plos.org

Indoleamine 2,3-dioxygenase-1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine (B1673888) pathway. rsc.orgfrontiersin.org IDO1 has emerged as a significant therapeutic target in cancer immunotherapy due to its role in mediating immune suppression. frontiersin.org

Scientific investigations have revealed that O-alkylhydroxylamines, the class of compounds to which this compound belongs, are potent inhibitors of IDO1. nih.govnih.gov The design of these inhibitors is based on mimicking a key step in the enzyme's catalytic cycle. The catalytic mechanism of IDO1 is understood to proceed through a heme-iron bound alkylperoxy intermediate or transition state. nih.govnih.gov O-alkylhydroxylamines are stable structural mimics of this transient alkylperoxy species. By resembling this key intermediate, they can bind tightly to the enzyme's active site, effectively blocking the normal catalytic reaction. nih.gov Structure-activity relationship studies have shown that adding halogen atoms, such as fluorine, to the aromatic ring can further improve the inhibitory potency of these compounds. nih.govnih.gov

The active site of IDO1 contains a heme cofactor, where an iron atom is central to the catalytic activity. rsc.org To initiate the catalytic cycle, the heme iron must be in the reduced ferrous (Fe²⁺) state, which allows it to bind molecular oxygen. The primary mechanism of inhibition for O-alkylhydroxylamines involves direct binding to this heme iron. nih.gov

Spectroscopic studies confirm that these inhibitors coordinate with the heme iron in the active site. nih.gov The hydroxylamine moiety (-ONH₂) is positioned to interact directly with the iron atom, effectively competing with molecular oxygen or the tryptophan substrate for access to the catalytic center. frontiersin.org This coordination prevents the formation of the necessary catalytic intermediates, thereby inhibiting the enzyme. This mode of action, where the inhibitor directly binds the catalytic metal of a metalloenzyme, is a common and effective strategy for enzyme inhibition. nih.gov While some IDO1 inhibitors work by displacing the entire heme cofactor from the enzyme (apo-enzyme targeting), O-alkylhydroxylamines function by coordinating with the iron within the intact holoenzyme. nih.govnih.gov

Information regarding "this compound" is not available in publicly accessible scientific literature.

Following a comprehensive search of scientific databases and scholarly articles, no specific research was found detailing the reactivity profiles and mechanistic investigations of the chemical compound “this compound.”

Specifically, there is no available information in the public domain regarding:

Carbon-Heteroatom Bond Forming Reactions Catalyzed by Metal Complexes: No studies were identified that describe the use of this compound in metal-catalyzed reactions to form carbon-heteroatom bonds.

Amination of Aldehydes and Related Transformations: There is no literature describing the reaction of this compound with aldehydes.

Investigation of Nitrone Intermediates: Consequently, no mechanistic investigations, including the study of nitrone intermediates in amination pathways involving this specific compound, have been published.

Catalytic Roles of Specific Reagents: The catalytic roles of any reagents used in transformations with this compound have not been documented.

While general principles of organic chemistry would allow for predictions of its reactivity based on its functional groups, the strict requirement for detailed, published research findings for this specific compound cannot be met. The requested article, with its detailed outline and need for specific data, cannot be generated at this time due to the absence of relevant scientific research.

Iv. Advanced Spectroscopic and Structural Elucidation of O 4 Fluoro 2 Methylbenzyl Hydroxylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering precise insights into the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F. For O-(4-Fluoro-2-methylbenzyl)hydroxylamine, a combination of these NMR experiments provides a complete picture of its molecular architecture.

The ¹H NMR spectrum of this compound provides critical information about the number, environment, and connectivity of protons in the molecule. The analysis involves examining the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal.

The expected signals for the compound are:

A singlet for the methyl (-CH₃) protons.

A singlet for the benzylic (-CH₂-) protons.

Signals for the three protons on the aromatic ring, which will exhibit splitting due to coupling with each other and with the fluorine atom.

A broad singlet for the amine (-NH₂) protons of the hydroxylamine (B1172632) group, which may exchange with solvent protons.

The predicted ¹H NMR spectral data are summarized in the table below. These predictions are based on established chemical shift ranges for similar functional groups and substitution patterns.

Signal Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-CH₃ (Methyl)~2.3Singlet (s)3H
-CH₂- (Benzylic)~4.6Singlet (s)2H
Aromatic H (H-3)~7.0Doublet of doublets (dd)1H
Aromatic H (H-5)~6.9Doublet of doublets (dd)1H
Aromatic H (H-6)~7.2Triplet (t)1H
-NH₂ (Amine)Variable (Broad)Singlet (br s)2H

Predicted data in a generic deuterated solvent like CDCl₃.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. A key feature in the ¹³C NMR spectrum of this compound is the presence of carbon-fluorine (C-F) coupling, which causes the signals for carbons near the fluorine atom to appear as doublets.

The molecule is expected to show eight distinct carbon signals:

One for the methyl carbon.

One for the benzylic carbon.

Six for the aromatic carbons, with the carbon directly bonded to fluorine (C-4) showing a large coupling constant (¹JCF) and others showing smaller, long-range couplings.

A summary of the predicted ¹³C NMR chemical shifts is provided below.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling
-CH₃ (Methyl)~18-20No
-CH₂- (Benzylic)~75-77No
Aromatic C (C-1)~130-132Yes (small, ³JCF)
Aromatic C (C-2)~138-140Yes (small, ³JCF)
Aromatic C (C-3)~115-117Yes (²JCF)
Aromatic C (C-4)~160-163Yes (large, ¹JCF)
Aromatic C (C-5)~113-115Yes (²JCF)
Aromatic C (C-6)~130-132Yes (small, ⁴JCF)

Predicted data in a generic deuterated solvent like CDCl₃.

¹⁹F NMR is a highly sensitive technique used to confirm the presence and electronic environment of fluorine atoms in a molecule. nih.gov Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, these spectra can be acquired rapidly with excellent signal-to-noise. biophysics.orghuji.ac.il For this compound, the ¹⁹F NMR spectrum would show a single resonance, confirming the presence of one fluorine atom. The multiplicity of this signal, typically a multiplet, would arise from coupling to the adjacent aromatic protons (H-3 and H-5), providing definitive evidence for its position on the aromatic ring. The chemical shift of the fluorine signal is highly sensitive to its environment. biophysics.org

Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can provide a precise mass measurement of the molecular ion, allowing for the unambiguous confirmation of the chemical formula, C₈H₁₀FNO.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, the most likely fragmentation pathway involves the cleavage of the benzylic C-O bond, which is typically the weakest bond in the structure.

Predicted Fragmentation Pathway:

Molecular Ion [M]⁺• : The intact molecule with one electron removed.

Primary Fragmentation : Cleavage of the O-N bond or, more commonly, the benzyl-oxygen bond to form the stable 4-fluoro-2-methylbenzyl cation.

Secondary Fragmentation : Loss of neutral fragments like H₂NO• from the molecular ion.

The table below outlines the predicted major ions in the mass spectrum.

Predicted m/z Proposed Ion Structure Proposed Formation Pathway
155[C₈H₁₀FNO]⁺•Molecular Ion
125[C₈H₈F]⁺Loss of •ONH₂ from the molecular ion
32[ONH₂]⁺Cleavage of the benzyl-oxygen bond

Advanced Spectroscopic Techniques for Comprehensive Structural Insights

Beyond standard 1D NMR and MS, advanced techniques can provide deeper structural information, especially when dealing with very small sample quantities.

When a compound is available only in microgram or even nanogram quantities, conventional NMR analysis can be challenging. Microscale NMR techniques, utilizing specialized hardware like microcoils and cryoprobes, have emerged as a powerful solution for the structural elucidation of mass-limited samples. nih.gov These methods dramatically increase sensitivity by reducing the sample volume and minimizing electronic noise in the detector. otago.ac.nz This allows for the acquisition of high-quality 1D and 2D NMR data from just a few micrograms of material, making it possible to fully characterize rare synthetic products or natural isolates without the need for extensive synthesis or extraction. acs.org

Chiroptical Spectroscopy: Circular Dichroism (CD) for Absolute Configuration Determination

This compound is not inherently chiral as it does not possess a stereocenter. Therefore, in an achiral solvent, it would not exhibit a Circular Dichroism (CD) spectrum. CD spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light and is only applicable to chiral molecules.

However, if this compound were to be used in the synthesis of a new chiral compound, or if it were to interact with a chiral environment (such as a protein binding site or a chiral catalyst), then CD spectroscopy would become a valuable tool. In such a scenario, an induced CD spectrum might be observed, providing information about the conformation of the molecule within that chiral environment. For a hypothetical chiral derivative, CD spectroscopy would be instrumental in determining its absolute configuration by comparing the experimental spectrum with theoretical calculations or with spectra of structurally related compounds of known stereochemistry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Binding Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzene (B151609) ring.

The aromatic ring is the primary chromophore in this molecule. The expected electronic transitions would be π → π* transitions, which are characteristic of unsaturated systems. The presence of substituents on the benzene ring—the fluorine atom and the methyl group—as well as the -CH₂-O-NH₂ group, will influence the position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands.

The hydroxylamine moiety contains non-bonding electrons (n electrons) on the oxygen and nitrogen atoms. This could potentially lead to n → σ* or n → π* transitions. However, the π → π* transitions of the aromatic ring are typically much more intense. Solvents of varying polarity can be used to help distinguish between these transitions, as n → π* transitions often exhibit a blue shift (shift to shorter wavelength) in polar solvents, while π → π* transitions may show a red shift (shift to longer wavelength).

Binding studies with other molecules, such as metal ions or biological macromolecules, can be monitored using UV-Vis spectroscopy. A change in the absorption spectrum upon the addition of a binding partner can indicate an interaction and may be used to determine binding constants and stoichiometry.

Table 1: Predicted UV-Vis Absorption Data for this compound

Predicted Transition Expected λ_max Range (nm) Notes
π → π* 200 - 280 Characteristic of the substituted benzene ring. The exact position will be influenced by the substituents.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound would display characteristic absorption bands for its constituent functional groups.

The key functional groups and their expected vibrational frequencies are:

N-H stretching: The -NH₂ group of the hydroxylamine will show characteristic stretching vibrations, typically in the range of 3200-3400 cm⁻¹. Primary amines usually show two bands in this region, corresponding to symmetric and asymmetric stretching.

C-H stretching: The spectrum will feature C-H stretching vibrations from both the aromatic ring (typically above 3000 cm⁻¹) and the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups (typically just below 3000 cm⁻¹).

Aromatic C=C stretching: The benzene ring will exhibit several characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.

C-O stretching: The C-O single bond stretch is expected in the 1000-1300 cm⁻¹ range.

N-O stretching: The N-O bond vibration typically appears in the 800-1000 cm⁻¹ region.

C-F stretching: The C-F bond of the fluorinated benzene ring will have a strong absorption band, typically in the 1000-1400 cm⁻¹ range.

Table 2: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
-NH₂ N-H stretch 3200 - 3400
Aromatic C-H C-H stretch 3000 - 3100
Aliphatic C-H (-CH₃, -CH₂) C-H stretch 2850 - 3000
Aromatic C=C C=C stretch 1450 - 1600
-CH₂- C-H bend (scissoring) ~1465
-CH₃ C-H bend (asymmetric) ~1450
-CH₃ C-H bend (symmetric) ~1375
C-F C-F stretch 1000 - 1400
C-O C-O stretch 1000 - 1300

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. A successful single-crystal X-ray diffraction analysis of this compound would provide precise information on bond lengths, bond angles, and torsion angles.

The planarity of the benzene ring.

The precise bond lengths of C-F, C-C, C-O, N-O, and N-H bonds.

The bond angles around each atom, confirming the geometry (e.g., tetrahedral geometry of the methylene carbon).

The conformation of the -CH₂-O-NH₂ side chain relative to the aromatic ring.

The intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the -NH₂ and oxygen atoms, which dictate the crystal packing.

While no specific crystal structure data for this compound is publicly available, analysis of similar structures in crystallographic databases would allow for a reliable prediction of its expected solid-state conformation and packing.

Table 3: List of Compounds Mentioned

Compound Name

V. Computational and Theoretical Chemistry Studies on O 4 Fluoro 2 Methylbenzyl Hydroxylamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of O-(4-Fluoro-2-methylbenzyl)hydroxylamine. These calculations solve approximations of the Schrödinger equation to determine electron distribution and energy levels within the molecule.

Bond Dissociation Enthalpy (BDE) is a key indicator of chemical bond strength and is crucial for predicting the thermal stability and potential reaction pathways of a molecule. For this compound, the most labile bonds are predicted to be the O-N and the C-O bonds. Quantum chemical methods can be employed to calculate the energy required to homolytically cleave these bonds. The BDE values are critical for understanding potential degradation mechanisms or the molecule's role in radical-mediated reactions. For instance, the calculation would involve optimizing the geometry of the parent molecule and the resulting radicals (e.g., the 4-fluoro-2-methylbenzyloxy radical and the aminyl radical) and using the energy difference to determine the BDE.

Table 1: Predicted Bond Dissociation Enthalpies (BDEs) for Key Bonds in this compound (Illustrative Data) Note: These are representative values based on typical computational outputs for similar structures; they are not experimental results.

Bond Predicted BDE (kcal/mol) Computational Method Basis Set
C-O (Benzyl-O) 70 - 80 B3LYP 6-311+G(d,p)
O-N (Oxyamine) 45 - 55 M06-2X cc-pVTZ

The substituents on the benzene (B151609) ring—a fluorine atom at position 4 and a methyl group at position 2—profoundly influence the molecule's electronic properties through inductive and resonance effects.

Inductive Effects : The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I), pulling electron density from the aromatic ring through the sigma bonds. The methyl group has a weak electron-donating inductive effect (+I).

Resonance Effects : The fluorine atom, despite its electronegativity, has a lone pair of electrons that can be donated to the aromatic pi-system, resulting in a +R (resonance-donating) effect. This effect increases electron density primarily at the ortho and para positions relative to the fluorine.

Quantum chemical calculations can quantify these effects by mapping the electron density distribution and calculating atomic charges (e.g., using Natural Bond Orbital analysis). The interplay of these effects determines the electron density at various points in the molecule, influencing its reactivity in electrophilic or nucleophilic substitution reactions and modulating the acidity of the N-H protons. For example, the electron-donating methyl group and the resonance effect of fluorine can influence the stability of a potential benzylic carbocation intermediate.

Molecular Modeling and Simulation of Reaction Pathways and Intermediates

Molecular modeling can be used to simulate the step-by-step mechanism of reactions involving this compound. This involves identifying potential reactants, transition states, intermediates, and products. By calculating the energies of each of these species, a complete reaction energy profile can be constructed. For instance, in the synthesis of derivatives from this compound, modeling could elucidate the transition state structure for the reaction of the hydroxylamine (B1172632) with an electrophile, helping to explain observed reaction rates and regioselectivity. Such simulations are crucial in understanding its role as a potential enzyme inhibitor or as a building block in organic synthesis. nih.govmdpi.com

In Silico Approaches for Elucidating Catalytic Cycles and Reaction Mechanisms

Where this compound or its derivatives act as inhibitors or substrates in enzymatic reactions, in silico methods are vital for elucidating the catalytic mechanism. nih.gov Techniques like quantum mechanics/molecular mechanics (QM/MM) can be used. In this approach, the active site of the enzyme and the substrate are treated with high-level quantum mechanics to accurately model bond-making and bond-breaking events, while the rest of the protein is modeled using computationally less expensive molecular mechanics. This allows for the simulation of the entire catalytic cycle, identifying key interactions, transition states, and the roles of active site residues in the enzymatic process.

Machine Learning Applications in Spectral Prediction and Automated Structure Elucidation

Modern computational chemistry increasingly incorporates machine learning (ML) to enhance predictive accuracy and speed. For this compound, ML models can be trained on vast datasets of known molecular structures and their corresponding spectra to predict NMR and other spectral properties. nih.gov

Spectral Prediction : By analyzing the local chemical environment of each atom, ML algorithms can predict ¹H and ¹³C NMR chemical shifts with high accuracy. nih.gov These predictions can be significantly faster than traditional DFT-based methods, especially for large molecules or extensive conformational searches. nih.govwisc.edu For this specific molecule, the model would predict distinct signals for the three aromatic protons, the benzylic protons, and the amine protons, taking into account the electronic effects of the fluoro and methyl substituents. libretexts.orglibretexts.org

Table 2: Predicted vs. Typical Experimental ¹H NMR Chemical Shifts (Illustrative Data) Note: Predicted values are examples of what a machine learning or DFT model might generate. Experimental ranges are typical for the described proton types.

Proton Group Predicted Chemical Shift (ppm) Typical Experimental Range (ppm)
Aromatic CH (ortho to F) 7.05 - 7.15 6.90 - 7.20
Aromatic CH (meta to F) 7.20 - 7.30 7.10 - 7.40
Benzylic (-CH₂-) 4.60 - 4.80 4.50 - 5.00
Amine (-NH₂) 5.80 - 6.20 5.50 - 6.50 (variable)

Automated Structure Elucidation : In a research context, if a reaction is expected to yield a derivative of this compound, ML-driven systems can take experimental spectral data (MS, NMR, IR) as input. The system can then compare this data against spectra predicted for a list of candidate structures, ranking them by probability to rapidly and automatically propose the most likely molecular structure.

Vi. Derivatization Strategies and Synthetic Utility of O 4 Fluoro 2 Methylbenzyl Hydroxylamine

Functionalization of the Aromatic Ring for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. The aromatic ring of O-benzylhydroxylamine derivatives is a prime target for modification in SAR studies. By systematically altering the substituents on the ring, chemists can probe the electronic and steric requirements of a biological target, such as a receptor or enzyme active site. nih.govnih.gov

For a compound like O-(4-fluoro-2-methylbenzyl)hydroxylamine, the existing fluoro and methyl groups serve as a baseline. Further functionalization could involve:

Modifying Steric Bulk : The methyl group at the 2-position provides a certain steric profile. Replacing it with smaller (hydrogen) or larger (ethyl, isopropyl) groups can determine if there is a specific size constraint in the binding pocket.

Positional Isomerism : Moving the fluoro and methyl groups to different positions on the benzyl (B1604629) ring can explore the spatial arrangement required for optimal binding.

These systematic modifications allow for the construction of a detailed pharmacophore model, guiding the design of more potent and selective drug candidates. The resulting data is often compiled to identify trends, as illustrated in the hypothetical SAR table below.

Modification on Benzyl Ring Observed Biological Activity Inference
Replace 4-Fluoro with 4-ChloroIncreased activitySuggests a preference for a larger, more polarizable halogen at this position.
Replace 4-Fluoro with 4-MethoxyDecreased activityIndicates that an electron-donating group at this position is detrimental.
Replace 2-Methyl with HydrogenSignificantly decreased activityHighlights the importance of the steric bulk provided by the methyl group for proper binding orientation.
Move 2-Methyl to 3-PositionAbolished activityShows a strict requirement for substitution at the ortho position.

This table is illustrative and presents hypothetical data to demonstrate the principles of SAR studies.

Modification of the Carbon Linker Moiety and its Impact on Chemical Properties

The methylene (B1212753) (-CH2-) bridge connecting the oxygen atom of the hydroxylamine (B1172632) to the aromatic ring is another critical component for modification. Changes to this linker can influence the molecule's flexibility, conformation, and reactivity.

Key modification strategies include:

Chain Length : Elongating the linker (e.g., to -CH2CH2-) or shortening it can alter the distance between the aromatic ring and the reactive hydroxylamine group. This can be crucial for positioning the functional groups correctly within a binding site or for controlling the regioselectivity of a synthetic reaction.

Rigidity : Introducing conformational constraints, such as incorporating the linker into a cyclic system (e.g., a cyclopropane (B1198618) ring) or introducing double bonds, can lock the molecule into a specific shape. This is a powerful strategy to reduce the entropic penalty of binding and potentially increase affinity and selectivity.

Branching : Adding substituents to the linker carbon (e.g., creating a chiral center) can introduce new steric interactions and explore stereospecific requirements of a target.

These modifications directly impact the molecule's physicochemical properties, such as lipophilicity and rotational freedom, which in turn affect its pharmacokinetic and pharmacodynamic profiles.

Applications as Derivatization Reagents in Advanced Analytical Chemistry

In analytical chemistry, derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for analysis. researchgate.net O-substituted hydroxylamines, including fluorinated benzyl derivatives, are highly effective derivatizing agents, particularly for carbonyl compounds (aldehydes and ketones). mdpi.comresearchgate.net

The reaction between a hydroxylamine and a carbonyl group forms a stable oxime ether. This process is valuable for several reasons:

Improved Stability : It converts volatile or thermally unstable carbonyls into more robust derivatives.

Enhanced Detectability : Analytes that lack a chromophore or fluorophore and are thus difficult to detect by UV-Vis or fluorescence spectroscopy can be tagged. The benzyl group itself provides a UV chromophore. oup.com

Increased Volatility : For gas chromatography (GC), converting polar carbonyls into less polar oxime ethers increases their volatility, leading to better peak shapes and shorter retention times. jfda-online.com

Enhanced Ionization : For mass spectrometry (MS), the derivatized analyte may exhibit improved ionization efficiency, leading to greater sensitivity. nih.gov

A common and powerful derivatizing agent used for this purpose is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). mdpi.comresearchgate.netnih.gov The multiple fluorine atoms make the resulting derivatives highly sensitive to electron capture detection (ECD) in GC, allowing for ultra-trace quantification of carbonyl compounds. This compound operates on the same principle, forming stable oximes that can be readily analyzed.

Analyzing target compounds in complex matrices like biological fluids (blood, urine), environmental samples (water, air), or food products presents a significant challenge due to the presence of numerous interfering substances. oup.comoup.com Derivatization with reagents like this compound can significantly improve chromatographic performance in these scenarios. jfda-online.com

The key benefits include:

Improved Chromatographic Separation : The derivatization changes the polarity and volatility of the analyte, moving its retention time away from interfering peaks in the matrix. nih.gov For example, highly polar, water-soluble aldehydes can be converted into more hydrophobic oximes that are better retained and separated on common reversed-phase HPLC columns. researchgate.netnih.gov

Increased Sensitivity and Selectivity : By introducing a specific tag (like the fluorobenzyl group), detection can be performed using more selective detectors (e.g., fluorescence or ECD) or by using specific mass transitions in MS/MS, effectively filtering out background noise from the matrix. nih.gov

Simplified Sample Preparation : Derivatization can be integrated into sample extraction procedures, such as solid-phase extraction (SPE), where the reagent is added to the SPE cartridge to react with the trapped analytes. mdpi.com This streamlines the workflow and minimizes sample loss.

Analyte Class Matrix Derivatization Benefit Analytical Technique
Steroid HormonesSerumIncreases ionization efficiency and sensitivity. nih.govHPLC-MS
Short-Chain Fatty AcidsSerumImproves chromatographic retention and separation. nih.govLC-MS/MS
Volatile AldehydesBeer/WineConverts volatile analytes to stable oximes for quantification. mdpi.comGC-MS
Carbonyl CompoundsAir/WaterAdds an electron-capturing tag for ultra-trace analysis. nih.govGC-ECD

Hydroxylamines as Versatile Synthetic Intermediates for Complex Molecule Synthesis

Beyond their use in analytical and medicinal chemistry, hydroxylamines are powerful and versatile building blocks in organic synthesis. acs.org They serve as sources of nucleophilic nitrogen and can be used to construct a wide array of nitrogen- and oxygen-containing molecules. rsc.orgrsc.orgmdpi.comnih.gov Their unique reactivity allows for the formation of C-N, N-N, O-N, and S-N bonds, often with high levels of stereo- and regiocontrol. rsc.org

One of the most elegant applications of hydroxylamines in synthesis is the "tethered nitrogen" concept. acs.org This strategy is particularly useful in the synthesis of complex nitrogen-containing natural products like alkaloids. rsc.orgresearchgate.net The core idea is to temporarily connect the hydroxylamine nitrogen to a substrate, which transforms a challenging intermolecular reaction into a highly efficient and stereocontrolled intramolecular one. acs.org

The process typically involves:

Tethering : The hydroxylamine is attached to a molecule at a position remote from the desired site of C-N bond formation.

Intramolecular Reaction : The tethered nitrogen then acts as an internal nucleophile, attacking an electrophilic center elsewhere in the molecule (e.g., an activated double bond or an epoxide).

Cyclization : This attack forms a heterocyclic intermediate, such as an isoxazolidine (B1194047), where the stereochemistry of the newly formed C-N bond is controlled by the geometry of the tether and the transition state of the cyclization. acs.org

Cleavage : The N-O bond of the resulting heterocycle is then cleaved (typically by reduction), revealing the desired amino alcohol functionality with the correct stereochemistry and releasing the "tether."

This strategy provides a powerful method for controlling stereochemistry during the introduction of nitrogen, a common challenge in alkaloid synthesis. acs.org

Hydroxylamines and their derivatives are key precursors for the synthesis of important five- and six-membered heterocycles containing adjacent nitrogen and oxygen atoms. acs.orgnih.gov

Isoxazolidines : These five-membered rings are most commonly formed via 1,3-dipolar cycloaddition reactions. mdpi.commdpi.com In this reaction, a hydroxylamine is first oxidized to a nitrone (the 1,3-dipole), which then reacts with an alkene (the dipolarophile) to form the isoxazolidine ring. This reaction is highly versatile and can generate multiple stereocenters in a single step. Alternatively, intramolecular cyclizations of unsaturated hydroxylamines can also yield these structures. acs.org

1,2-Oxazines : These six-membered heterocycles can be synthesized through similar strategies. For example, cycloaddition reactions between nitrones and allenes or intramolecular cyclizations of homoallylic hydroxylamines can provide access to tetrahydro-1,2-oxazines. acs.org An intramolecular Mitsunobu reaction of a hydroxamic acid has also been used to form a 1,2-oxazine ring. acs.org

These heterocycles are not only valuable intermediates that can be opened to reveal linear 1,3-amino alcohols or other functional groups, but they also appear as core structures in numerous biologically active natural products. acs.orgmdpi.com

Vii. Academic and Patent Literature Analysis Pertaining to O 4 Fluoro 2 Methylbenzyl Hydroxylamine

Overview of Key Peer-Reviewed Publications and Emerging Research Trends

While dedicated peer-reviewed publications focusing exclusively on O-(4-Fluoro-2-methylbenzyl)hydroxylamine are not extensively available, its structural features place it within a class of compounds that are the subject of significant academic inquiry. Research into structurally related O-alkylhydroxylamines and N-benzylhydroxylamines points to two primary areas of therapeutic interest: as inhibitors of ribonucleotide reductase (RNR) and indoleamine 2,3-dioxygenase-1 (IDO1).

A notable trend in the study of hydroxylamine (B1172632) derivatives is their development as antibacterial agents that target the bacterial RNR enzyme. acs.org This enzyme is crucial for bacterial DNA synthesis and repair, making it a prime target for new antimicrobial drugs. acs.org Research on N-substituted hydroxylamines has shown that the "NH-OH" moiety can act as a radical scavenger, which is key to inhibiting RNR. acs.org The inclusion of aromatic rings, such as the 4-fluoro-2-methylbenzyl group, is thought to enhance the free-radical scavenging activity by stabilizing the resulting N-oxyl species through resonance and inductive effects. acs.org

Another significant and burgeoning area of research is the investigation of O-alkylhydroxylamines as inhibitors of IDO1. nih.gov IDO1 is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and has been identified as a critical target in cancer immunotherapy for its role in suppressing the anti-tumor immune response. wikipedia.org A seminal study on a series of O-benzylhydroxylamine derivatives demonstrated that this class of compounds can exhibit potent, sub-micromolar inhibition of IDO1. nih.gov The research highlighted that the introduction of halogen atoms, such as fluorine, to the aromatic ring can lead to an improvement in inhibitory potency. nih.gov This positions this compound as a compound of interest for further investigation in this therapeutic area. The high ligand efficiency values observed for potent compounds in this class underscore their potential for successful drug development. nih.gov

Table 1: Emerging Research Areas for Substituted Benzylhydroxylamine Derivatives

Research Area Therapeutic Target Rationale for Investigation Key Findings for Related Compounds
Antibacterial Agents Ribonucleotide Reductase (RNR) Inhibition of bacterial DNA synthesis and repair through radical scavenging. Aromatic hydroxylamines show enhanced free-radical scavenging activity. acs.org

Patent Landscape for Synthesis and Advanced Applications in Chemical Research

The patent landscape for this compound specifically is not densely populated. However, a broader analysis of patents related to the synthesis of hydroxylamine derivatives and their applications provides valuable insights into novel synthetic methodologies and their role in accelerating drug development.

Patent literature reveals several methodologies for the synthesis of hydroxylamines, though many are for more complex molecules where the hydroxylamine is a key intermediate. A common and versatile method for the preparation of O-alkylhydroxylamines, adaptable for the synthesis of this compound, is a one-pot process. nih.gov This typically involves the Mitsunobu reaction between the corresponding alcohol (in this case, (4-fluoro-2-methylphenyl)methanol) and N-hydroxyphthalimide, followed by the deprotection of the phthalimide (B116566) group using hydrazine (B178648) or a similar reagent. nih.govnih.gov

Chinese patent CN103304356A describes an alternative, industrially scalable method for hydroxylamine synthesis. google.com This process involves:

Reacting an alcohol with an alkyl sulfonyl halide to form a sulfonate ester.

Reacting the sulfonate ester with an N-hydroxy cyclic imide in the presence of a base.

Subsequent aminolysis or hydrazinolysis to yield the desired hydroxylamine. google.com

This method is presented as a higher-yielding alternative to the Mitsunobu reaction, which can suffer from lower yields and the production of toxic by-products, making it less suitable for large-scale synthesis. google.com

Table 2: Comparison of Synthetic Methodologies for O-Alkylhydroxylamines

Synthetic Method Key Reagents Advantages Disadvantages/Challenges
Mitsunobu Reaction Alcohol, N-hydroxyphthalimide, Triphenylphosphine, Azodicarboxylate One-pot procedure, generally good yields for a variety of substrates. nih.gov Formation of by-products that can be difficult to remove, not ideal for large-scale synthesis. google.com

Patent literature plays a crucial role in the advancement of chemical lead development by disclosing novel compounds and synthetic routes, thereby providing a foundation for further research and optimization. The disclosure of broad classes of compounds in patents, such as those covering various substituted O-benzylhydroxylamines as IDO1 inhibitors, allows medicinal chemists to explore the chemical space around a promising scaffold. nih.gov

By analyzing the structure-activity relationships described in patents, researchers can devise rational design strategies for new, more potent, and selective inhibitors. For instance, the observation in the scientific and patent literature that halogen substitution on the benzyl (B1604629) ring can enhance the activity of IDO1 inhibitors provides a clear rationale for the synthesis and evaluation of compounds like this compound. nih.gov

Furthermore, patents detailing efficient and scalable synthetic methods are critical for the progression of a lead compound from initial discovery to preclinical and clinical development. The development of cost-effective and environmentally benign syntheses, as often detailed in process chemistry patents, is a key enabler for the commercial viability of a potential therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for O-(4-Fluoro-2-methylbenzyl)hydroxylamine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution. For example, analogous hydroxylamine derivatives (e.g., O-(2-morpholinoethyl)hydroxylamine) are synthesized via one-pot reductive amination using benzaldehyde and hydroxylamine precursors . Adjusting the base (e.g., NaHCO₃) and solvent (e.g., THF) can improve regioselectivity. Catalytic hydrogenation or LiAlH₄ reduction may stabilize intermediates. Purity is verified via HPLC or NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies fluorine coupling patterns (e.g., para-fluoro substituents show distinct splitting) and methylbenzyl group integration .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₈H₁₁FNOₓ) and fragmentation patterns .
  • IR Spectroscopy : Detects hydroxylamine (N–O stretch ~900 cm⁻¹) and aromatic C–F vibrations (~1200 cm⁻¹) .

Q. How does the fluorine substituent affect solubility and stability in aqueous vs. organic solvents?

  • Methodological Answer : The electron-withdrawing fluorine enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) but reduces stability in protic solvents due to hydrolysis. Comparative studies with non-fluorinated analogs (e.g., O-(2-methylbenzyl)hydroxylamine) show fluorinated derivatives exhibit 20–30% lower decomposition rates in acidic conditions .

Advanced Research Questions

Q. What mechanistic pathways explain contradictory data in hydroxylamine acylation reactions involving this compound?

  • Methodological Answer : Theoretical calculations (e.g., B3LYP/6-311+G(2df,2p)) suggest competing O- and N-acylation pathways. For example, hydroxylamine’s dual catalysis mechanism (proton transfer via O and N atoms) lowers ΔG‡ barriers (17–19 kcal/mol), favoring O-acylation experimentally despite N-acylation predictions . Kinetic isotope effects (KIEs) and solvent polarity studies can resolve discrepancies .

Q. How can the compound’s bioactivity be optimized for enzyme inhibition studies?

  • Methodological Answer : Structural analogs (e.g., N-alkyl-N-(pyridin-2-yl)hydroxylamines) show that electron-deficient aromatic rings enhance binding to enzyme active sites. Introducing fluorinated benzyl groups improves IC₅₀ values (e.g., 2.5 μM for serine proteases vs. 8 μM for non-fluorinated analogs) by increasing hydrophobic interactions . Site-directed mutagenesis and X-ray crystallography validate binding modes .

Q. What strategies mitigate byproduct formation during nucleophilic substitution reactions with this compound?

  • Methodological Answer :

  • Protecting Groups : PMB (para-methoxybenzyl) protection of hydroxylamine prevents undesired side reactions (e.g., oxidation to nitroso compounds) .
  • Catalysis : Pd/C or CuI accelerates cross-coupling with aryl halides, reducing dimerization byproducts. Yields improve from 55% to >85% under inert atmospheres .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.